2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene
Description
Chemical Formula: C₁₂H₇ClFNO₂ Molecular Weight: 251.64 g/mol CAS Number: 904325-90-2 Physical Properties: The compound exists as colorless crystals or white powder, soluble in ethanol, dimethylformamide (DMF), and dichloromethane (DCM) . Applications: Primarily used in organic synthesis as an intermediate, particularly in reactions requiring nitro- and halogen-substituted aromatic systems. Its synthesis involves multi-step processes, including catalytic hydrogenation, sulfonation, and nitration . Safety: Highly toxic; requires strict handling protocols to avoid dermal, ocular, or respiratory exposure. Environmental contamination must be mitigated during disposal .
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-7-9(3-6-12(11)14)8-1-4-10(5-2-8)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOZBKPAFNDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718398 | |
| Record name | 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904325-90-2 | |
| Record name | 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene, a compound with the molecular formula CHClFNO, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features both halogen and nitro substituents on a benzene ring, which can significantly influence its reactivity and biological interactions. The presence of these functional groups is known to enhance the compound's lipophilicity and potential for receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 175.54 g/mol |
| Melting Point | Not specified |
| Solubility in Water | Low |
| Log P (Octanol/Water) | Not specified |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Similar compounds have been reported to exhibit:
- Antimicrobial Activity : Compounds with similar structures often demonstrate antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
- Antimicrobial Studies : Research has indicated that compounds analogous to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial potency .
- Cytotoxicity Assays : In vitro studies have demonstrated that certain nitro-substituted phenyl compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The IC values for these compounds ranged from micromolar to sub-micromolar concentrations, indicating strong cytotoxic effects .
Table 2: Biological Activity Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Table 1: Key Structural and Electronic Differences
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s para-nitro group and halogens (Cl, F) create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution.
- Steric Effects : The ortho-nitro isomer (1-chloro-4-(2-nitrophenyl)benzene) experiences steric hindrance, which may limit its utility in reactions requiring planar transition states .
- Electron-Donating Groups (EDGs): The methoxy-substituted analog (C₁₃H₈ClFNO₃) introduces mixed electronic effects, with the methoxy group acting as an EDG and the nitro group as an EWG. This duality could enable unique reactivity in coupling or alkylation reactions .
Key Observations:
- The target compound’s synthesis is labor-intensive, requiring precise control over nitration and halogenation steps.
- Methoxy-substituted analogs face challenges in achieving high yields due to steric hindrance during nucleophilic substitution .
Preparation Methods
Halogenation and Nitration of Aromatic Precursors
Starting from appropriately substituted aromatic compounds such as fluoro- or chloro-substituted acetophenones or toluenes, nitration can be achieved using mixed acid systems (concentrated sulfuric acid and nitric acid) or potassium nitrate in the presence of sulfuric acid at low temperatures (-20 to 10 °C), which favors regioselective nitration.
For example, 2-fluoro-4-chloroacetophenone can be nitrated under controlled conditions to yield 4-chloro-2-fluoro-5-nitroacetophenone, a closely related intermediate.
Friedel-Crafts Acylation and Hydrolysis
Friedel-Crafts acylation on substituted acetanilides or fluoroanilines can install acetyl groups at specific positions, which can then be hydrolyzed to amino or hydroxy derivatives. This step is typically catalyzed by Lewis acids such as AlCl3 and performed in solvents like methanol or ethanol at moderate temperatures (50–70 °C).
Hydrolysis of acetamido groups to amino groups is achieved under acidic conditions (e.g., hydrochloric acid) with reaction times of several hours.
Sandmeyer Reaction for Halogen Substitution
Amino groups on aromatic rings can be converted into halogens via diazotization followed by Sandmeyer reaction. For instance, 2-fluoro-4-aminoacetophenone is diazotized with sodium nitrite in hydrochloric acid at 0 to 10 °C to form a diazonium salt, which is then reacted with cuprous chloride to yield 2-fluoro-4-chloroacetophenone.
This method allows for selective introduction of chlorine substituents at amino-substituted positions.
Formation of Nitro-substituted Biphenyl Structures
The nitrophenyl group can be introduced via nitration of biphenyl intermediates or by coupling reactions. Nitration conditions must be carefully controlled to avoid over-nitration or undesired substitution patterns.
Alternatively, bromination of nitro-substituted toluenes followed by oxidation and hydrolysis can yield nitrobenzaldehyde derivatives, which can be further functionalized.
Example Preparation Route for a Closely Related Compound
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Acetylation | m-fluoroaniline + acetic anhydride in acetic acid | 3-fluoroacetanilide | Protects amino group for further steps |
| 2 | Friedel-Crafts Acylation | 3-fluoroacetanilide + acylating agent + Lewis acid | 2-fluoro-4-acetamidoacetophenone | Controlled to direct substitution |
| 3 | Hydrolysis | Acidic hydrolysis (HCl, 50–70 °C) | 2-fluoro-4-aminoacetophenone | Converts acetamido to amino group |
| 4 | Sandmeyer Reaction | Diazotization (NaNO2/HCl), CuCl | 2-fluoro-4-chloroacetophenone | Introduces chlorine substituent |
| 5 | Nitration | Mixed acid or KNO3/H2SO4 at low temperature | 4-chloro-2-fluoro-5-nitroacetophenone | Introduces nitro group selectively |
This sequence can be adapted to synthesize compounds with similar substitution patterns, including this compound, by modifying the starting materials and reaction conditions accordingly.
Reaction Conditions and Optimization
Temperature control is critical during nitration and Sandmeyer reactions to avoid side reactions and decomposition. Typical nitration temperatures range from -20 °C to 10 °C, with reaction times between 0.5 to 3 hours.
Solvent choice impacts reaction efficiency and product purity. Common solvents include 1,2-dichloroethane, methanol, ethanol, and acetic acid.
Catalysts and reagents such as Lewis acids (AlCl3), sodium nitrite, cuprous chloride, and nitrating mixtures are selected based on their ability to promote regioselective transformations with high yields.
Research Findings and Yields
The described multi-step synthetic routes typically achieve yields ranging from 70% to over 90% per step depending on reaction optimization.
Purification methods include extraction, washing with aqueous bicarbonate or sodium chloride, drying over anhydrous sodium sulfate, and chromatographic techniques such as preparative liquid chromatography for final product isolation.
Repeated use of catalysts in microreactors has shown consistent yields above 78% for related compounds, indicating process robustness.
Summary Table of Key Preparation Steps for this compound (Adapted)
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride, acetic acid | Protect amino groups |
| 2 | Friedel-Crafts Acylation | Acylating agent, Lewis acid catalyst (AlCl3) | Introduce acyl group |
| 3 | Hydrolysis | HCl, 50–70 °C, 3–5 h | Convert acetamido to amino |
| 4 | Sandmeyer Reaction | NaNO2/HCl diazotization, CuCl | Replace amino with chloro |
| 5 | Nitration | H2SO4/HNO3 or KNO3/H2SO4, -20 to 10 °C | Introduce nitro group |
| 6 | Purification | Extraction, washing, drying, chromatography | Isolate pure compound |
Q & A
Q. Comparative Analysis :
| Property | This compound | 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene |
|---|---|---|
| Electron-Withdrawing Groups | -NO₂ (strong) | -OCF₃ (moderate) |
| Lipophilicity (LogP) | ~2.8 (predicted) | ~3.5 (experimental) |
| Biological Target | CYP1A2 inhibition | CYP2D6 inhibition |
Key Insight : The nitro group enhances electrophilicity for NAS, while trifluoromethoxy increases lipophilicity for membrane penetration .
Advanced: What computational tools are recommended for modeling this compound’s spectroscopic properties?
Methodological Answer:
- IR/Raman : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate vibrational modes. Compare with experimental spectra (e.g., nitro symmetric stretch at ~1520 cm⁻¹).
- NMR Prediction : ACD/Labs or MestReNova predict chemical shifts. Calibrate with experimental data for chloro-deuterated solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
